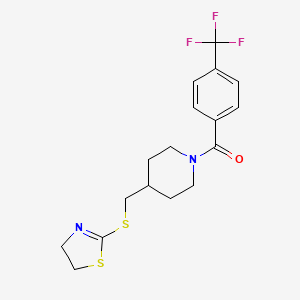

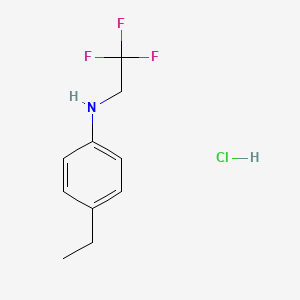

4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride” involves an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The developed transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .Molecular Structure Analysis

The molecular formula of “this compound” is C10H12F3N . The average mass is 203.204 Da and the monoisotopic mass is 203.092178 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions . This transformation can afford a wide range of N-trifluoroethylated anilines .Applications De Recherche Scientifique

Material Science and Polymer Chemistry One application area is in the synthesis of polymers and materials. For instance, the study of polyurethane cationomers incorporating anil groups has demonstrated the importance of such compounds in developing materials with specific fluorescent properties and photochromic mechanisms, highlighting the role of intramolecular proton transfer processes (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005) source. Similarly, the electropolymerization of aniline using a novel electrolyte has been shown to produce polyaniline with highly regulated nano-structures, indicating potential applications in nanotechnology and electrocatalysis (Li, Ma, Liu, & Jin, 2005) source.

Corrosion Inhibition The compound and its related anilines have also found applications in corrosion inhibition. Research has explored the efficiency of aniline derivatives in inhibiting copper corrosion in acidic environments, revealing that such compounds can significantly reduce corrosion rates through adsorption and interaction with metal surfaces (Khaled & Hackerman, 2004) source. This finding suggests potential applications in protecting metals and alloys used in industrial and infrastructure settings.

Organic Synthesis and Chemical Reactions Furthermore, 4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride is instrumental in organic synthesis, serving as a precursor or intermediary in various chemical reactions. For example, the study on the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones showcases the compound's role in creating intermediates for further chemical transformations (Gong & Kato, 2004) source. This demonstrates its utility in developing new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.

Mécanisme D'action

Target of Action

N-trifluoroethylated amines, which this compound is a part of, are widely used as platform chemicals in the fields of synthetic organic, medicinal, and agrochemistry .

Mode of Action

The compound is developed via an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .

Biochemical Pathways

The compound is part of the n-trifluoroethylated amines group, which is known to play a significant role in synthetic organic, medicinal, and agrochemistry .

Pharmacokinetics

The presence of fluorine in organic molecules usually provides favorable properties for these molecules .

Safety and Hazards

While specific safety and hazards information for “4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride” was not found, it’s important to handle all chemical compounds with care. For similar compounds, it’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

4-ethyl-N-(2,2,2-trifluoroethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13;/h3-6,14H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURBORZHRQDJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2746551.png)

![ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2746553.png)

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)

![methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B2746557.png)

![3-Methylsulfonyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazolidine-1-carboxamide](/img/structure/B2746562.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746563.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2746565.png)

![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)